REACTION_CXSMILES
|
[CH2:1]([C:5]1[CH:11]=[CH:10][C:8]([NH2:9])=[CH:7][CH:6]=1)[CH2:2][CH2:3][CH3:4].F[C:13]1[CH:18]=[CH:17][C:16]([N+:19]([O-:21])=[O:20])=[CH:15][CH:14]=1>CS(C)=O>[CH2:1]([C:5]1[CH:6]=[CH:7][C:8]([NH:9][C:13]2[CH:18]=[CH:17][C:16]([N+:19]([O-:21])=[O:20])=[CH:15][CH:14]=2)=[CH:10][CH:11]=1)[CH2:2][CH2:3][CH3:4]
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Name
|
|
Quantity
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48.5 g
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Type
|
reactant
|
Smiles
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C(CCC)C1=CC=C(N)C=C1
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Name
|
|
Quantity
|
15.3 g
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Type
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reactant
|
Smiles
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FC1=CC=C(C=C1)[N+](=O)[O-]
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Name
|
|
Quantity
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120 mL
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Type
|
solvent
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Smiles
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CS(=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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To a flask equipped with a magnetic stirrer
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Type
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TEMPERATURE
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Details
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reflux condenser, and a nitrogen inlet
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Type
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TEMPERATURE
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Details
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cooled to room temperature
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Type
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CUSTOM
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Details
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partitioned between diethyl ether (300 ml) and water (100 ml)
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Type
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EXTRACTION
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Details
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The ether extract
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Type
|
WASH
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Details
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was washed with water (4×100 ml)
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Type
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EXTRACTION
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Details
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The ether extract
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Type
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DRY_WITH_MATERIAL
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Details
|
was dried over anhydrous magnesium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
|
concentrated m vacuo
|
Type
|
CUSTOM
|
Details
|
to yield a brown oily residue
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Type
|
CUSTOM
|
Details
|
The residue was re-crystallized from hexane (300 ml)
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Name
|
|
Type
|
product
|
Smiles
|
C(CCC)C1=CC=C(C=C1)NC1=CC=C(C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 63% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |